2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione
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Overview
Description
2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a morpholine ring, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions.
Attachment of the Morpholine Ring: The pyrazole derivative is then reacted with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholine-substituted pyrazole.
Formation of the Isoindole-1,3-dione Moiety: The final step involves the reaction of the morpholine-substituted pyrazole with phthalic anhydride under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the isoindole-1,3-dione moiety can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives of the isoindole-1,3-dione moiety.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[[4-[1-(4-Hydroxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[[4-[1-(4-Chlorophenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[[4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-32-17-8-6-16(7-9-17)28-11-10-21(25-28)24(31)26-12-13-33-18(14-26)15-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-11,18H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJZQKHMAPVBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)N3CCOC(C3)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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